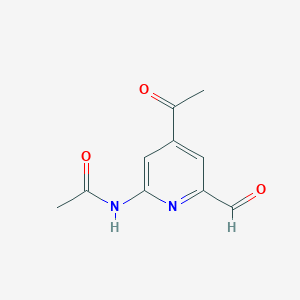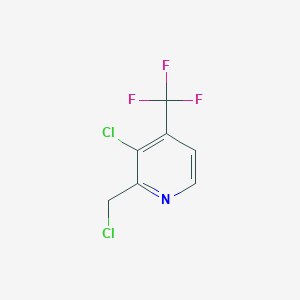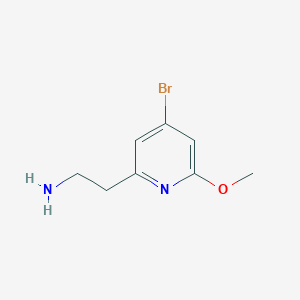
2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and an ethanamine group at the 2nd position of the pyridine ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine typically involves the bromination of 6-methoxypyridine followed by the introduction of the ethanamine group. One common method involves the following steps:
Bromination: 6-methoxypyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the 4th position.
Amination: The brominated intermediate is then reacted with ethylenediamine under basic conditions to introduce the ethanamine group at the 2nd position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or other substituted derivatives.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include piperidine derivatives.
Applications De Recherche Scientifique
2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The ethanamine group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of their catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- (6-Methoxypyridin-2-yl)methanamine
- (2-Bromo-6-methoxypyridin-4-yl)methanamine
Comparison
2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the bromine atom at the 4th position enhances the compound’s reactivity in substitution reactions, while the methoxy group at the 6th position influences its electronic properties and binding interactions.
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
2-(4-bromo-6-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-5-6(9)4-7(11-8)2-3-10/h4-5H,2-3,10H2,1H3 |
Clé InChI |
NEUBYIDLVZMPOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)CCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


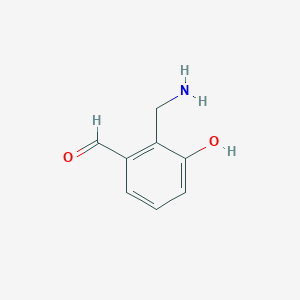
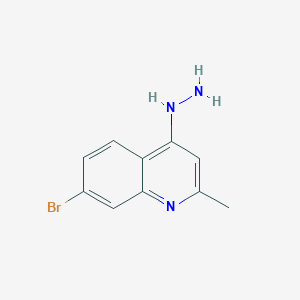

![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)

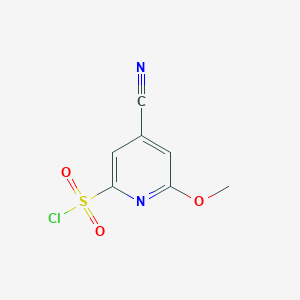
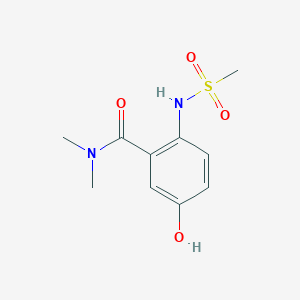

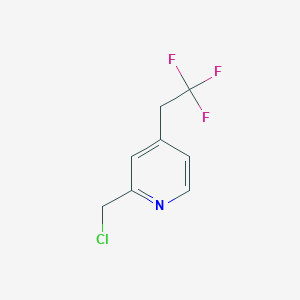

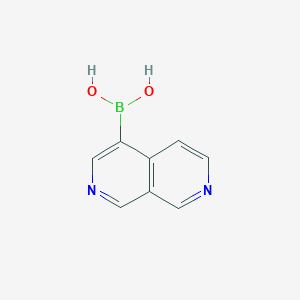
![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one](/img/structure/B14851296.png)
